molecular formula C7H10N2O3 B13178753 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid

Cat. No.: B13178753
M. Wt: 170.17 g/mol
InChI Key: UYJYOMLUHKJHPX-UHFFFAOYSA-N
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Description

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a chemical compound of significant interest in medicinal chemistry and chemical biology research. This imidazole-derived carboxylic acid shares a close structural relationship with compounds known to serve as key intermediates in synthesizing biologically active molecules. Specifically, research on analogous 3-(1-methyl-1H-imidazol-2-ylthio)propanoic and acrylic acids has demonstrated their potential as mitochondria-targeted prodrugs of antioxidant agents like methimazole . These prodrugs are designed to be metabolized by the fatty acid β-oxidation pathway within cells, enabling the targeted release of therapeutic compounds . The 1-methylimidazole moiety is a privileged structure in pharmaceutical development, featuring in a range of therapeutic agents . The presence of both a hydroxylic and carboxylic acid functional group on the propanoic acid chain makes this compound a versatile synthon for further chemical derivatization. It is suitable for exploration in various research applications, including the development of new prodrug strategies, the synthesis of novel heterocyclic compounds, and as a building block in creating libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-hydroxy-3-(1-methylimidazol-2-yl)propanoic acid

InChI

InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-5(10)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12)

InChI Key

UYJYOMLUHKJHPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of 1-methylimidazole with a suitable precursor that introduces the hydroxy and propanoic acid groups. One common method involves the alkylation of 1-methylimidazole followed by hydrolysis and oxidation steps to introduce the hydroxy and carboxylic acid functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Functional Group Variations

3-(1-Methyl-1H-imidazol-2-yl)propanoic Acid Hydrochloride
  • Structure : Lacks the hydroxyl group at C2, replaced by a hydrogen atom.
  • Key Differences :
    • Acidity : The absence of the hydroxyl group reduces acidity (pKa ~4–5 for the carboxylic acid vs. pKa ~2–3 for the hydroxyl-containing analog).
    • Solubility : Lower polarity due to missing hydroxyl may decrease water solubility compared to the target compound .
3-Amino-3-(1-Methyl-1H-imidazol-2-yl)propanoic Acid
  • Structure: Substitutes the hydroxyl group with an amino group (-NH2).
  • Key Differences: Basicity: The amino group increases basicity (pKa ~9–10 for -NH2), altering ionization under physiological conditions. Reactivity: Potential for forming Schiff bases or participating in nucleophilic reactions, unlike the hydroxyl-containing analog .
2-Hydroxy-3-(1H-Imidazol-4-yl)propanoic Acid
  • Structure : Imidazole substituent at the C4 position instead of C2.
  • Biological Activity: Positional isomerism may influence interactions with enzymes or receptors .

Substituent Linkage Variations

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
  • Structure : Contains a thioether (-S-) linkage instead of a hydroxyl group.
  • Key Differences :
    • Lipophilicity : The sulfur atom increases hydrophobicity (ClogP ~0.5–1.5 vs. ~-1.0 for the hydroxyl analog).
    • Metabolic Stability : Thioethers are prone to oxidation, whereas hydroxyl groups may undergo conjugation (e.g., glucuronidation) .
2-(4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)phenyl)propanoic Acid
  • Structure : Aryl-thioether linkage with a phenyl spacer.
  • Key Differences :
    • Steric Effects : Bulkier structure reduces solubility and may hinder membrane permeability.
    • Synthetic Complexity : Requires multi-step synthesis involving nucleophilic substitution, contrasting with simpler hydroxylated analogs .

Heterocyclic Ring Variations

2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic Acid
  • Structure : Benzimidazole replaces methylimidazole.
  • Solubility: Benzimidazole derivatives often exhibit lower water solubility unless functionalized with polar groups .
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid
  • Structure : Nitro and trifluoromethyl groups on the benzimidazole ring.
  • Key Differences :
    • Electron-Withdrawing Effects : Enhances acidity of the carboxylic acid (pKa ~1.5–2.5).
    • Bioactivity : Fluorine and nitro groups may improve binding to hydrophobic enzyme pockets .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Water) LogP
Target Compound ~185.2* Not Reported Moderate -0.5
3-(1-Methyl-1H-imidazol-2-yl)propanoic acid 169.6 Not Reported Low 0.2
2-Hydroxy-3-(1H-imidazol-4-yl)propanoic acid 170.1 Not Reported High -1.1
3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid 185.2 Not Reported Moderate -0.8

*Estimated based on structural analogs.

Biological Activity

2-Hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, also known by its CAS number 1518344-69-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H10N2O3C_7H_{10}N_2O_3 with a molecular weight of approximately 170.17 g/mol. It has a density of 1.44 g/cm³ and a boiling point of 470.9ºC at 760 mmHg .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant effectiveness, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, it has been reported that certain derivatives exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0048 - 0.0195
Bacillus subtilisNot specified

Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans and other fungal strains. Studies have shown that it can inhibit fungal growth with MIC values comparable to those observed in antibacterial assays .

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (mg/mL)
Candida albicans0.0048 - 0.039
Fusarium oxysporumNot specified

The mechanism by which this compound exerts its antibacterial and antifungal effects is believed to involve disruption of cellular processes in the target organisms. It may interfere with cell wall synthesis or function as a metabolic inhibitor, although specific pathways remain to be fully elucidated.

Case Studies

A study focusing on the synthesis and evaluation of various imidazole derivatives, including this compound, demonstrated promising results in both in vitro and in vivo models. The derivatives showed enhanced antimicrobial activity compared to their non-imidazole counterparts, suggesting that the imidazole ring plays a crucial role in biological activity .

In another investigation involving Drosophila melanogaster as a model organism, the compound exhibited notable effects on growth and development, further supporting its potential as a bioactive agent .

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